molecular formula C22H19N3OS2 B2472138 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole CAS No. 954697-53-1

5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole

Cat. No. B2472138
CAS RN: 954697-53-1
M. Wt: 405.53
InChI Key: DIPRESGIIOINHR-UHFFFAOYSA-N
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Description

5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based molecules and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the modulation of various biological pathways. It has been found to inhibit the activity of various enzymes such as COX-2, which is responsible for inflammation. It also activates various signaling pathways such as the MAPK pathway, which is involved in cell growth and survival. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties and can modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory properties, making it a promising compound for drug development. In addition, the synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
However, there are also limitations for lab experiments involving this compound. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.

Future Directions

There are several future directions for the study of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole. One of the major areas of interest is drug development. This compound has shown promising results in preclinical studies and further studies are needed to fully understand its potential as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, studies are also needed to fully understand the toxicity and pharmacokinetics of this compound, which are important factors in drug development.

Synthesis Methods

The synthesis of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the condensation of 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylic acid hydrazide with 6-(benzylthio)pyridazine-3-carbaldehyde in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield the desired compound. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Scientific Research Applications

The potential therapeutic properties of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole have been studied in various scientific research fields. One of the major areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in cancer cells by activating various pathways. In addition, this compound has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.

properties

IUPAC Name

5-(6-benzylsulfanylpyridazin-3-yl)-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-10-6-7-11-19(17)26-2)18-12-13-20(25-24-18)27-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPRESGIIOINHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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